Introduction: A Fluorinated Building Block of Strategic Importance
Introduction: A Fluorinated Building Block of Strategic Importance
An In-depth Technical Guide to 1-Bromo-2-(1,1-difluoroethyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design.[1][2] Fluorine and fluorinated motifs can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing properties such as metabolic stability, membrane permeability, and binding affinity.[1][3] Within this context, 1-Bromo-2-(1,1-difluoroethyl)benzene (CAS No. 444581-46-8) emerges as a pivotal building block. This compound uniquely combines two highly valuable chemical features: a reactive aryl bromide handle, primed for diverse cross-coupling reactions, and a geminal difluoroethyl group, a bioisostere known to confer advantageous physicochemical properties.[4][5]
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, exploring the synthesis, reactivity, and strategic applications of this versatile intermediate. The narrative is grounded in established chemical principles, offering not just protocols but also the mechanistic rationale behind them, ensuring a comprehensive understanding of how to leverage this reagent to its full potential.
Part 1: Physicochemical & Spectroscopic Profile
1-Bromo-2-(1,1-difluoroethyl)benzene is a liquid at room temperature with distinct physical properties that are critical for its handling and use in synthesis.[6]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 444581-46-8 | [7] |
| Molecular Formula | C₈H₇BrF₂ | [7][8] |
| Molecular Weight | 221.04 g/mol | |
| Appearance | Liquid | |
| Density | 1.518 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.510 | [6] |
| Flash Point | 91.7 °C (197.1 °F) | |
| Solubility | Sparingly soluble in Chloroform, Dichloromethane, Ethyl Acetate | [6][9] |
Spectroscopic Characterization
While specific spectra are proprietary to suppliers, the structure of 1-Bromo-2-(1,1-difluoroethyl)benzene allows for a confident prediction of its key spectroscopic signatures:
-
¹H NMR: The spectrum would feature multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the four protons on the benzene ring. A characteristic quartet (or triplet of quartets due to F-H coupling) would appear in the aliphatic region (approx. 1.8-2.2 ppm) for the methyl (CH₃) group, coupled to the two fluorine atoms.
-
¹⁹F NMR: A singlet would be expected, as the two fluorine atoms are chemically equivalent.
-
¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons and two signals for the aliphatic carbons of the difluoroethyl group. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.
-
Mass Spectrometry (EI): The molecular ion peak would appear as a doublet with a characteristic 1:1 isotopic pattern at m/z 220 and 222, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).
Part 2: Synthesis and Mechanistic Insights
The most logical and industrially relevant synthesis of 1-Bromo-2-(1,1-difluoroethyl)benzene involves the deoxofluorination of the corresponding ketone, 1-(2-bromophenyl)ethanone. This transformation is efficiently achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). This synthetic approach is directly analogous to the documented synthesis of its isomer, 1-bromo-4-(1,1-difluoroethyl)benzene.[10]
Rationale for Synthetic Strategy
The choice of 1-(2-bromophenyl)ethanone as the precursor is strategic; it is a commercially available starting material that already contains the required carbon skeleton and bromine placement. DAST is a widely used reagent for converting carbonyls (aldehydes and ketones) into geminal difluorides under relatively mild conditions. The reaction mechanism involves the formation of a fluorosulfurane intermediate, followed by nucleophilic attack by the carbonyl oxygen and subsequent elimination to yield the difluorinated product.
Detailed Experimental Protocol: Synthesis via Deoxofluorination
Reaction: 1-(2-bromophenyl)ethanone → 1-Bromo-2-(1,1-difluoroethyl)benzene
-
Preparation: To a dry, inert-atmosphere flask (e.g., Schlenk flask) charged with a magnetic stir bar, add 1-(2-bromophenyl)ethanone (1.0 equiv).
-
Dissolution: Dissolve the starting material in an anhydrous chlorinated solvent, such as dichloromethane (DCM), under an argon or nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add diethylaminosulfur trifluoride (DAST) (approx. 1.5-2.0 equiv.) dropwise via syringe.
-
Causality Note: The reaction is exothermic and DAST can decompose vigorously. Slow, chilled addition is a critical safety and control measure.
-
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Quenching: Once complete, slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and ice.
-
Causality Note: This step neutralizes the acidic byproducts and quenches any remaining DAST. This process can be vigorous and should be performed cautiously in a fume hood.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.
-
Workup: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for 1-Bromo-2-(1,1-difluoroethyl)benzene.
Part 3: Chemical Reactivity and Key Transformations
The synthetic utility of 1-Bromo-2-(1,1-difluoroethyl)benzene is dominated by the reactivity of its aryl bromide moiety. The carbon-bromine bond is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational methods for forming new carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[11][12] These reactions allow for the precise and modular installation of the 2-(1,1-difluoroethyl)phenyl group onto other molecular fragments.
Rationale for Palladium-Catalyzed Cross-Coupling
Palladium catalysts, particularly in their Pd(0) oxidation state, can undergo oxidative addition into the C-Br bond, initiating a catalytic cycle.[11][13] This step is followed by transmetalation (in Suzuki or Stille couplings) or migratory insertion (in Heck or Sonogashira couplings) and culminates in reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.[13] The choice of ligands, base, and solvent is crucial for achieving high yields and preventing side reactions.
Representative Protocol 1: Suzuki-Miyaura Coupling
Reaction: Coupling with an Arylboronic Acid to form a Biaryl Structure.
-
Setup: In a Schlenk tube, combine 1-Bromo-2-(1,1-difluoroethyl)benzene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Solvent: Add a degassed solvent mixture, typically toluene and water or dioxane and water.
-
Causality Note: Water is essential for the transmetalation step in the Suzuki reaction mechanism. Degassing the solvents (e.g., by bubbling with argon) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the mixture under an inert atmosphere (e.g., 80-100 °C) for several hours until TLC or GC-MS analysis indicates completion.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Representative Protocol 2: Sonogashira Coupling
Reaction: Coupling with a Terminal Alkyne to form an Arylalkyne.
-
Setup: To a Schlenk flask, add 1-Bromo-2-(1,1-difluoroethyl)benzene (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (2-5 mol%).
-
Causality Note: The copper co-catalyst facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily.
-
-
Solvent and Base: Dissolve the components in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), and add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The amine acts as both the base and a solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere until completion.
-
Workup: Dilute the reaction mixture with an organic solvent and filter off the ammonium salts. Concentrate the filtrate.
-
Purification: Purify the crude product via flash column chromatography.
Visualization of Catalytic Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Part 4: Applications in Drug Discovery and Development
The true value of 1-Bromo-2-(1,1-difluoroethyl)benzene lies in its application as a strategic tool for molecular design in drug discovery. The introduction of the 2-(1,1-difluoroethyl)phenyl motif can significantly and beneficially alter the properties of a lead compound.
The Role of the Gem-Difluoroethyl Group
Partially fluorinated alkyl groups, like the 1,1-difluoroethyl moiety, are gaining significant attention for their unique properties.[3]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoroethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable ethyl or isopropyl group can dramatically increase a drug's half-life.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing drug-target interactions or improving solubility.
-
Lipophilicity and Permeability: The CF₂ group can act as a bioisostere of an oxygen atom or a carbonyl group, but with increased lipophilicity.[1] This can enhance a molecule's ability to cross cellular membranes, improving bioavailability.[4]
-
Conformational Control: The steric bulk and electronic properties of the difluoroethyl group can influence the preferred conformation of a molecule, potentially locking it into a more active binding pose with its biological target.
-
Hydrogen Bond Donor: The C-H bond on the difluoromethyl carbon (part of the difluoroethyl group) has increased acidity, allowing it to act as a weak hydrogen bond donor, which can contribute to target affinity.[4]
By using the cross-coupling reactions described previously, medicinal chemists can readily incorporate this valuable fluorinated fragment into a wide range of heterocyclic and aromatic scaffolds common in pharmaceutical agents.[5][14]
Part 5: Safety and Handling
Proper handling of 1-Bromo-2-(1,1-difluoroethyl)benzene is essential in a laboratory setting. It is classified as a combustible liquid that causes skin and serious eye irritation and may cause respiratory irritation.[8]
Table 2: Hazard and Safety Information
| Hazard Type | GHS Classification | Precautionary Measures |
| Physical Hazard | Combustible liquid (H227) | Keep away from heat/sparks/open flames. No smoking (P210).[8] |
| Health Hazard | Skin Irritation (H315), Serious Eye Irritation (H319), STOT SE 3 (H335) | Wear protective gloves/eye protection.[8] IF IN EYES: Rinse cautiously with water for several minutes (P305 + P351 + P338). |
| Environmental | Harmful to aquatic life with long lasting effects (H412) | Avoid release to the environment. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | Recommended storage is at room temperature in a dry, sealed container.[15] |
All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
1-Bromo-2-(1,1-difluoroethyl)benzene is more than just a chemical reagent; it is an enabling tool for innovation in the pharmaceutical and material sciences. Its dual functionality—a versatile aryl bromide for molecular construction and a strategically important difluoroethyl group for property modulation—makes it an invaluable asset. A thorough understanding of its synthesis, reactivity, and the mechanistic principles governing its transformations allows researchers to harness its full potential in the rational design of next-generation therapeutics and advanced materials.
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